The compound "(R)-2-Acetylamino-3-cyclopropylpropionic acid" is a derivative of amino acids and is structurally related to several compounds that have been synthesized for their biological activities. Research has been conducted on similar compounds, such as anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK)1, functionalized cyclohexene skeletons like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester2, and inhibitors of influenza virus sialidases3. Additionally, the synthesis of related β-hydroxy-α-amino acids has been explored for their potential use in pharmaceuticals4. These studies provide a foundation for understanding the chemistry and potential applications of "(R)-2-Acetylamino-3-cyclopropylpropionic acid".
The molecular structure of (R)-2-acetylamino-3-cyclopropylpropionic acid consists of a propionic acid backbone with an amino group at the α-carbon, acetylated for protection and modulation of reactivity. The distinguishing feature is the cyclopropyl ring substituent at the β-carbon. [] This specific structure can influence conformational flexibility and introduce unique steric interactions.
The mechanism of action for compounds similar to "(R)-2-Acetylamino-3-cyclopropylpropionic acid" has been studied in the context of PDHK inhibition. Anilides derived from (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized to significantly inhibit PDHK, which is an enzyme that regulates the pyruvate dehydrogenase complex1. This inhibition leads to enhanced oxidation of lactate, suggesting a potential mechanism where derivatives of (R)-2-acetylamino propionic acid could influence metabolic pathways related to lactate utilization.
The research on anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid has shown that these compounds can lower blood lactate levels and increase the activity of PDH in various tissues without affecting blood glucose levels1. This suggests potential applications in treating conditions associated with elevated blood lactate. Additionally, the synthesis of cyclohexene derivatives, which share a functionalized skeleton with GS4104, an anti-influenza agent, indicates the relevance of such compounds in antiviral therapies2. The inhibitory action of synthesized cyclohexene carboxylic acids against influenza virus sialidases further supports this application3.
The stereoselective synthesis of related compounds, such as (2R,3R)-2-amino-3-cyclohexyl-3-hydroxypropionic acid, demonstrates the chemical interest in such structures for developing new pharmaceutical agents4. The methodologies employed, including asymmetric hydrogenation and intramolecular S N 2-type inversion, highlight the advanced synthetic techniques that can be applied to the synthesis of "(R)-2-Acetylamino-3-cyclopropylpropionic acid" and its analogs.
While specific case studies on "(R)-2-Acetylamino-3-cyclopropylpropionic acid" are not provided, the case of PDHK inhibitors shows the potential for such compounds to be used in metabolic disorders1. The synthesis approaches and biological activities of structurally related compounds provide a basis for future case studies and clinical evaluations of "(R)-2-Acetylamino-3-cyclopropylpropionic acid" derivatives.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: